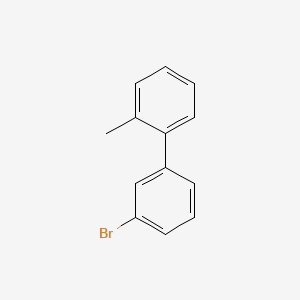![molecular formula C19H22N2O2 B13569182 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a pyrrolidinylphenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 2-(pyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of amide-containing compounds with biological targets.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinylphenyl groups contribute to the binding affinity and specificity of the compound. The acetamide moiety may participate in hydrogen bonding interactions with the target, stabilizing the compound-target complex .
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
- 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine
- 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]propionamide
Uniqueness
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-8-6-7-15(13-16)14-19(22)20-17-9-2-3-10-18(17)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,22) |
InChIキー |
JSCOQLMZWXEAQV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2N3CCCC3 |
溶解性 |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


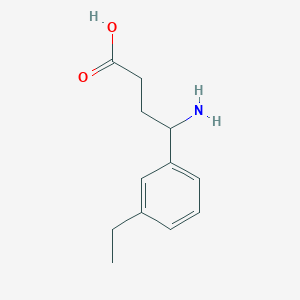
![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)


![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
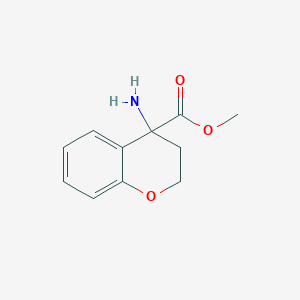
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
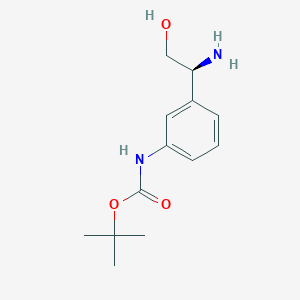
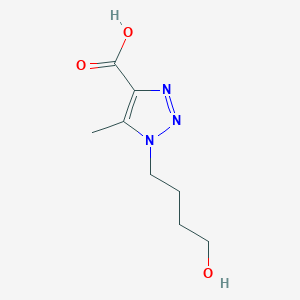


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
